molecular formula C11H23NO B11907599 (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine

Katalognummer: B11907599
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: PPLXOJRVPBQEEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.311 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine typically involves the reaction of 4-methylpentan-2-amine with oxirane (ethylene oxide) under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxides, hydroxylamines, secondary and tertiary amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylpentan-2-amine: A precursor in the synthesis of (4-Methylpentan-2-yl)[(oxolan-2-yl)methyl]amine.

    Oxirane (ethylene oxide): Another precursor used in the synthesis.

    N-Methyl-2-pyrrolidone: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its combination of a branched alkyl chain and an oxolane ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

4-methyl-N-(oxolan-2-ylmethyl)pentan-2-amine

InChI

InChI=1S/C11H23NO/c1-9(2)7-10(3)12-8-11-5-4-6-13-11/h9-12H,4-8H2,1-3H3

InChI-Schlüssel

PPLXOJRVPBQEEU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)NCC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.